![molecular formula C16H20N2O4S B2879810 Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-82-2](/img/structure/B2879810.png)
Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biological Evaluation
Antihypertensive Agents
A study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as antihypertensive α-blocking agents with good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Heterocyclic Compounds
Another research explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for generating pyran, pyridine, and pyridazine derivatives, highlighting the method's expediency and versatility (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Evaluation
Research into novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives revealed their potential as antimicrobial and antioxidant agents, also highlighting their synthesis through a one-pot, three-component microwave-assisted process (Bhoi, Borad, Pithawala, & Patel, 2016).
Polyfunctionally Substituted Heterocyclic Compounds
A study presented a novel synthesis route for various heterocyclic derivatives with promising antitumor activities, emphasizing the simplicity and diversity of the synthetic procedures and their potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antioxidant Activity
- Antioxidant Agent Modeling: A research explored the synthesis, modeling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives, assessing their antioxidant efficacy through in vitro studies and molecular docking, providing insights into their potential as antioxidant agents (Hossan, 2020).
properties
IUPAC Name |
methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNNUDPDYMIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate |
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